Cas no 2138083-47-1 (3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)

3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 化学的及び物理的性質
名前と識別子
-
- 3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine
- [3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
- EN300-1179247
- 2138083-47-1
-
- インチ: 1S/C14H27F3N2O/c1-18-8-10-19(12-14(15,16)17)9-5-11-20-13-6-3-2-4-7-13/h13,18H,2-12H2,1H3
- InChIKey: YSMZHVIZTBMXAJ-UHFFFAOYSA-N
- ほほえんだ: FC(CN(CCNC)CCCOC1CCCCC1)(F)F
計算された属性
- せいみつぶんしりょう: 296.20754798g/mol
- どういたいしつりょう: 296.20754798g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 9
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 24.5Ų
3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179247-1.0g |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 1g |
$1414.0 | 2023-06-08 | ||
Enamine | EN300-1179247-2.5g |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 2.5g |
$2771.0 | 2023-06-08 | ||
Enamine | EN300-1179247-0.5g |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 0.5g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1179247-10.0g |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 10g |
$6082.0 | 2023-06-08 | ||
Enamine | EN300-1179247-2500mg |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 2500mg |
$2071.0 | 2023-10-03 | ||
Enamine | EN300-1179247-5000mg |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 5000mg |
$3065.0 | 2023-10-03 | ||
Enamine | EN300-1179247-500mg |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 500mg |
$1014.0 | 2023-10-03 | ||
Enamine | EN300-1179247-0.1g |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 0.1g |
$1244.0 | 2023-06-08 | ||
Enamine | EN300-1179247-0.25g |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 0.25g |
$1300.0 | 2023-06-08 | ||
Enamine | EN300-1179247-5.0g |
[3-(cyclohexyloxy)propyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine |
2138083-47-1 | 5g |
$4102.0 | 2023-06-08 |
3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amineに関する追加情報
Research Brief on 3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine (CAS: 2138083-47-1): Recent Advances and Applications
The compound 3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine (CAS: 2138083-47-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoroethylamine and cyclohexyloxypropyl moieties, exhibits promising pharmacological properties, particularly in the modulation of neurotransmitter systems. Recent studies have explored its potential as a ligand for G protein-coupled receptors (GPCRs) and its role in central nervous system (CNS) disorders, making it a compound of high interest for drug development.
One of the key findings in recent literature is the compound's affinity for adrenergic and serotonin receptors, which suggests its potential application in treating conditions such as depression, anxiety, and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine acts as a selective agonist for α2-adrenergic receptors, with a notable preference for the α2A subtype. This selectivity is attributed to the steric and electronic effects of the trifluoroethyl group, which enhances binding specificity and reduces off-target interactions.
In addition to its receptor-binding properties, the compound has been investigated for its pharmacokinetic profile. Preclinical studies have shown favorable blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics. The cyclohexyloxypropyl moiety appears to contribute to this property by increasing lipophilicity without compromising metabolic stability. Furthermore, in vitro and in vivo studies have reported a moderate half-life and low toxicity, positioning it as a viable candidate for further clinical development.
Another area of exploration is the compound's potential in combination therapies. Recent research has highlighted its synergistic effects with existing antidepressants and antipsychotics, suggesting that it could enhance therapeutic efficacy while minimizing side effects. For instance, a 2024 study in Neuropharmacology reported that co-administration of 3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine with selective serotonin reuptake inhibitors (SSRIs) resulted in improved behavioral outcomes in rodent models of depression, compared to SSRI monotherapy.
Despite these promising findings, challenges remain in optimizing the compound's formulation and delivery. Researchers are currently investigating prodrug strategies to enhance bioavailability and reduce first-pass metabolism. Additionally, efforts are underway to elucidate the precise molecular mechanisms underlying its receptor interactions, which could inform the design of next-generation analogs with improved selectivity and potency.
In conclusion, 3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine (CAS: 2138083-47-1) represents a compelling case study in the intersection of chemical biology and drug discovery. Its unique structural features and promising pharmacological profile underscore its potential as a therapeutic agent for CNS disorders. Future research will likely focus on translational studies to validate its efficacy and safety in human trials, as well as the development of derivative compounds to expand its therapeutic applications.
2138083-47-1 (3-(cyclohexyloxy)propyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine) 関連製品
- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)
- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)
- 845879-11-0(4-Amino-2-benzylthio-5-nitrothiazole)
- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)
- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)
- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)
- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)
- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)